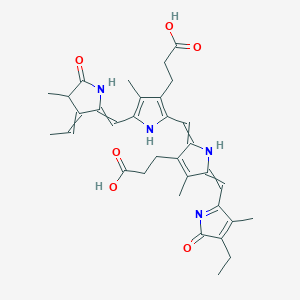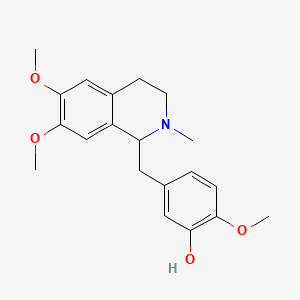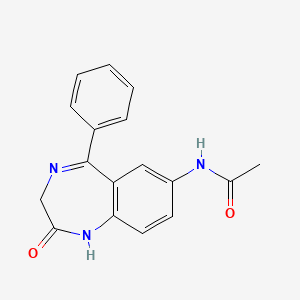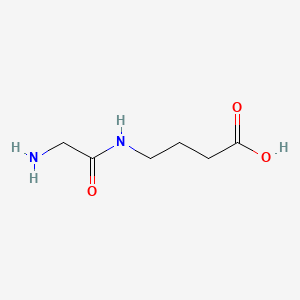
2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid
Übersicht
Beschreibung
2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions, including arthritis, migraine, and postoperative pain. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a key mediator of inflammation.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis : A gas-liquid chromatographic method has been developed for determining 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid in human blood and urine, useful for pharmacokinetics studies and clinical monitoring of patients (Guilford et al., 1980).
Chemical Structure Analysis : The structure of related compounds has been confirmed by X-ray crystallography and nuclear magnetic resonance methods, revealing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation (Haasbroek et al., 1998).
Environmental Contamination Studies : Research has identified 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid as a major contaminant in surface water, highlighting its importance as an environmental contaminant (Heberer & Dünnbier, 1999).
Synthesis Research : Studies have been conducted on the synthesis of various derivatives of 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid using different chemical reactions and conditions, contributing to the field of organic chemistry (Mahdi et al., 2011).
Pharmacological Research : Some derivatives have shown promising results in pharmacological studies, exhibiting properties like inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, and having potential antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities (Laufer et al., 1994).
Colorimetric Assays : Colorimetric assays have been developed for the detection of 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid in urine, aiding in biological and environmental studies (Zaidi et al., 1984).
Metabolic Studies : Research has explored the metabolism of related compounds to 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid, providing insights into biochemical pathways and potential environmental impacts (Gold & Brunk, 1983).
Immunostimulatory Activity Studies : Certain derivatives have shown immunostimulatory activity in experimental models, indicating potential for further pharmacological development (Tagliabue et al., 1978).
Synthesis of Derivatives : Research includes the synthesis of various derivatives from 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid for potential applications in different fields, such as pharmaceuticals (Yang Lirong, 2007).
Antibacterial Activity : Some derivatives have been tested for antibacterial activity, contributing to the search for new antimicrobial agents (Mogilaiah et al., 2009).
Pummerer Reactions : The compound has been involved in Pummerer reactions, an important chemical reaction in organic synthesis (Ōae et al., 1983).
Hypolipemic Properties : Investigations into hypolipemic properties in animal models have been conducted, indicating potential medical applications (Gilfillan et al., 1971).
Photodecomposition Studies : The photodecomposition of 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid has been studied, providing insights into its environmental fate and degradation processes (Ware et al., 1980).
Toxicity and Endocrine Effects : Research has also focused on the toxicity, dioxin-like activities, and endocrine effects of DDT metabolites, including 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid, highlighting potential environmental and health risks (Wetterauer et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZADPFGZNIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955657 | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34113-46-7 | |
| Record name | o,p′-Dichlorodiphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34113-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




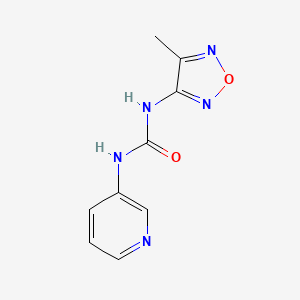

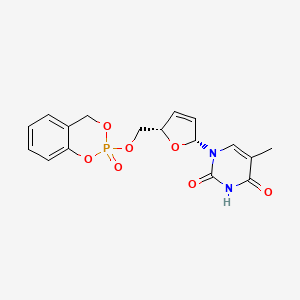
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
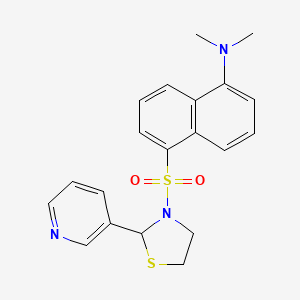
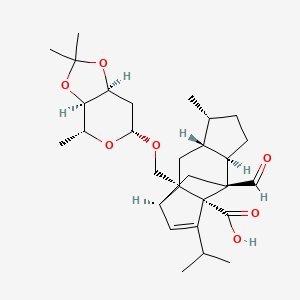
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)
